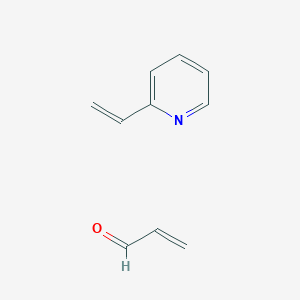
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride is a chemical compound that is widely used in scientific research. This compound is also known as TMC and is a derivative of naphthalene. TMC is a versatile compound that has a wide range of applications in various fields of science, including chemistry, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of TMC involves the reaction of the carbonyl group with ROS, which leads to the formation of a fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the sample. TMC is highly specific for ROS and does not react with other cellular components, which makes it an ideal probe for the detection of ROS.
Effets Biochimiques Et Physiologiques
TMC has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of TMC is its high sensitivity and selectivity for ROS detection. It is also a non-toxic compound that can be easily synthesized in the laboratory. However, TMC has limitations in terms of its stability and solubility. It is sensitive to light and air, and it can degrade over time. TMC is also insoluble in water, which limits its use in aqueous solutions.
Orientations Futures
There are several future directions for the use of TMC in scientific research. One potential application is in the development of new drugs for the treatment of ROS-related diseases, such as cancer and cardiovascular disease. TMC can be used as a screening tool for the identification of compounds that can reduce ROS levels in living cells and tissues. Another potential application is in the development of new imaging techniques for the detection of ROS in vivo. TMC can be conjugated to other imaging agents, such as nanoparticles or magnetic resonance imaging (MRI) contrast agents, to create new imaging probes for the detection of ROS in living organisms.
Conclusion:
In conclusion, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride is a versatile compound that has a wide range of applications in scientific research. Its high sensitivity and selectivity for ROS detection make it an ideal probe for the study of oxidative stress and related diseases. TMC has the potential to be used in the development of new drugs and imaging techniques for the detection and treatment of ROS-related diseases.
Méthodes De Synthèse
The synthesis of TMC involves the reaction of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with thionyl chloride. This reaction produces TMC as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
TMC is widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. TMC is a highly sensitive and selective probe for the detection of ROS, and it has been used in various studies to monitor the levels of ROS in living cells and tissues.
Propriétés
Numéro CAS |
104224-50-2 |
|---|---|
Nom du produit |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride |
Formule moléculaire |
C15H19ClO |
Poids moléculaire |
250.76 g/mol |
Nom IUPAC |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C15H19ClO/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3 |
Clé InChI |
CPWIUCQCJRWWTH-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)Cl)(C)C)C |
SMILES canonique |
CC1(CCC(C2=C1C=CC(=C2)C(=O)Cl)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





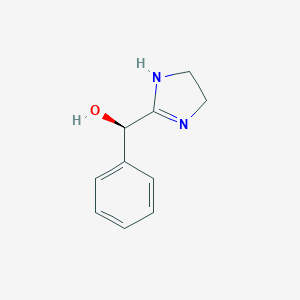
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
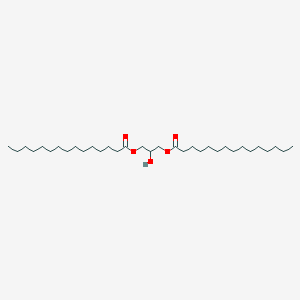
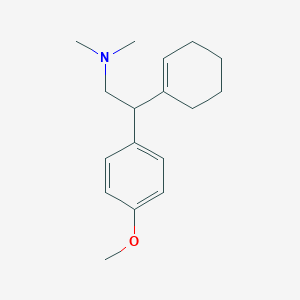
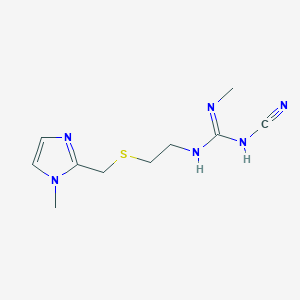
![[(3R,4S,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-Dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B25375.png)
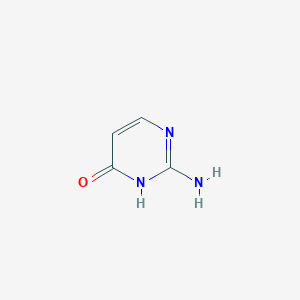
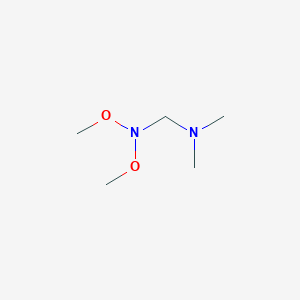
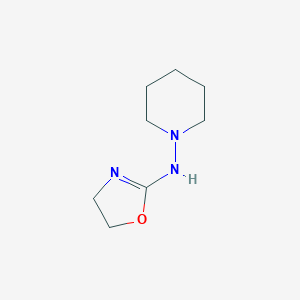
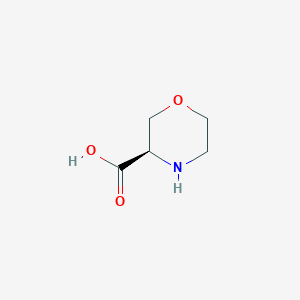
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
